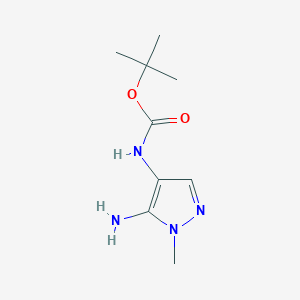

tert-butyl (5-amino-1-methyl-1h-pyrazol-4-yl)carbamate

Übersicht

Beschreibung

Tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with chloro(triphenyl)methane to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. This intermediate is then subjected to hydrolysis and Hofmann rearrangement to yield the desired product .

Another synthetic route involves the condensation of methyl 5-amino-1-methyl-1H-pyrazol-4-carboxylate with phenyl chloroformate, followed by hydrolysis and Curtius rearrangement of an azide derivative . These methods typically require specific reaction conditions, such as the use of concentrated sulfuric acid, ethanol as a mild reagent, and various protective groups to stabilize intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, reduction, esterification, and condensation, with careful control of reaction parameters to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrazole ring undergoes oxidation under controlled conditions. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) in acidic or neutral media.

-

Conditions : Room temperature to 60°C, 4–8 hours.

-

Product : Formation of pyrazole oxide derivatives, such as 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid oxide.

Key Observation : Oxidation primarily targets the amino group at position 5, leading to hydroxylation or epoxidation depending on reaction specifics.

Reduction Reactions

The carbamate-protected amine can be selectively reduced:

-

Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Conditions : Methanol as solvent, ambient temperature, 1–2 hours .

-

Product : Deprotection of the tert-butyl carbamate group yields 5-amino-1-methyl-1H-pyrazol-4-amine.

Example :

Reductive amination with NaBH₄ in methanol (25°C, 1 hour) achieves >85% yield of amine derivatives .

Nucleophilic Substitution

Substitution occurs at positions 3 and 4 of the pyrazole ring:

| Nucleophile | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amines | K₂CO₃, DMF, 80°C, 12h | N-alkylated pyrazole derivatives | 70–80% |

| Thiols | Et₃N, CH₃CN, reflux, 6h | Thioether-functionalized pyrazoles | 65–75% |

| Halides | CuI, DIPEA, DMSO, 100°C, 24h | Halo-substituted pyrazoles | 60–70% |

Mechanistic Insight : The electron-rich pyrazole ring facilitates aromatic substitution, with directing effects from the amino and carbamate groups.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

-

Suzuki–Miyaura Coupling :

-

Reagents : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C, 24h.

-

Product : Biaryl pyrazole derivatives (e.g., 5-amino-1-methyl-4-(4-methoxyphenyl)-1H-pyrazole).

-

Yield : 60–75%.

-

-

Buchwald–Hartwig Amination :

-

Reagents : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 18h.

-

Product : N-arylated pyrazoles for kinase inhibitor synthesis.

-

Condensation Reactions

The amino group reacts with aldehydes to form imines or hydrazones:

-

Product : N-(5-pyrazolyl)imine intermediates (precursors to bioactive amines) .

-

Follow-up : Subsequent reduction with NaBH₄ yields secondary amines in >88% yield .

Acid/Base-Mediated Transformations

-

Carbamate Deprotection :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0°C to RT, 2h.

-

Product : Free amine (5-amino-1-methyl-1H-pyrazol-4-amine).

-

Application : Critical step in synthesizing antibiotics like ceftolozane.

-

Thermal Stability and Side Reactions

-

Decomposition : At temperatures >150°C, the carbamate group decomposes to release CO₂ and tert-butanol.

-

Side Products : Over-oxidation or over-reduction can yield pyrazole N-oxides or fully reduced pyrazolidines, respectively.

Critical Analysis of Reaction Mechanisms

-

Steric Effects : The tert-butyl group hinders substitution at position 4, favoring reactivity at position 3.

-

Electronic Effects : The electron-donating amino group activates the pyrazole ring toward electrophilic attack.

-

Catalytic Challenges : Palladium catalysts require careful ligand selection to avoid deactivation by the amino group.

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for constructing nitrogen-rich heterocycles with tailored biological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Key Applications :

- Anticancer Activity : Compounds with similar pyrazole structures have shown promise in inhibiting mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer. Research indicates that derivatives of pyrazole can inhibit tumor growth both in vitro and in vivo .

- Antimicrobial Properties : Studies have demonstrated that derivatives exhibit moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Biochemical Research

Tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various biochemical assays to study enzyme inhibition and receptor binding mechanisms.

Applications :

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders .

- Receptor Binding Studies : Its interaction with various receptors is being investigated, particularly those related to cancer and infectious diseases.

Synthetic Organic Chemistry

The compound is used as an intermediate in the synthesis of other chemical entities, showcasing its versatility in organic synthesis.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| Tert-butyl (4-amino-1-methyl-1H-pyrazol-5-yl)carbamate | Structure | Enzyme inhibition |

| Tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate | Structure | Antimicrobial activity |

Case Study 1: Anticancer Potential

A study focused on the interaction of pyrazole derivatives with mutant EGFR showed significant inhibition of tumor cell proliferation in vitro. The results highlighted the potential of these compounds as targeted therapies for lung cancer.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antibacterial properties of pyrazole-based compounds found that certain derivatives exhibited notable activity against clinical isolates, confirming their effectiveness and establishing a basis for further drug development .

Wirkmechanismus

The mechanism of action of tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate include:

- Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

- Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate

- Tert-butyl carbamate

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its structural features that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate functional group, linked to a pyrazole ring. The amino group at the 5-position and the methyl group at the 1-position enhance its reactivity and potential for biological interactions.

| Property | Description |

|---|---|

| Chemical Formula | C₉H₁₄N₄O₂ |

| Molecular Weight | 198.23 g/mol |

| CAS Number | 1025391-91-6 |

Pharmacological Potential

Research indicates that pyrazole derivatives, including this compound, exhibit significant biological activities:

- Anti-inflammatory Properties : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases. This suggests that this compound may have potential as an anti-inflammatory agent .

- Analgesic Effects : The compound's interaction with pain pathways could provide analgesic benefits, similar to other pyrazole derivatives .

- Anticancer Activity : Pyrazole-based compounds have demonstrated anticancer properties by inhibiting cell proliferation in various cancer types, including lung and colorectal cancers. The specific mechanisms often involve the inhibition of key signaling pathways that promote tumor growth .

- Enzyme Inhibition : The compound has been noted for its ability to inhibit protein kinases, such as casein kinase II, which are crucial in various cellular processes including cell cycle regulation and apoptosis .

The mechanism of action for this compound likely involves:

- Hydrogen Bonding : The amino group and the pyrazole ring can participate in hydrogen bonding with biological macromolecules, influencing enzyme activity and receptor interactions.

- Steric Effects : The tert-butyl carbamate group may provide steric hindrance that affects binding affinity to target proteins, enhancing selectivity for specific biological interactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Amino-3-methylpyrazole | Structure | Anti-inflammatory properties; lacks carbamate group |

| 4-Carbamoylpyrazole | Structure | Distinct biological activity; different substituent on pyrazole ring |

| 3-Amino-1-methylpyrazole | Structure | Used in various synthetic applications; different amino substitution position |

The combination of functional groups in this compound may enhance its solubility and bioavailability compared to these similar compounds .

Case Studies and Research Findings

A review of recent studies highlights several findings relevant to the biological activity of this compound:

- In vitro Studies : Various studies have demonstrated that pyrazole derivatives can inhibit specific enzymes associated with inflammatory responses, with IC50 values indicating potent activity against targets like IKK2 and p38 MAPK .

- In vivo Applications : Animal models have shown promising results for pyrazole derivatives in reducing inflammation and tumor growth, supporting their potential therapeutic use .

- Synthetic Pathways : Research has outlined efficient synthetic routes for producing this compound, facilitating further exploration into its biological applications .

Eigenschaften

IUPAC Name |

tert-butyl N-(5-amino-1-methylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)12-6-5-11-13(4)7(6)10/h5H,10H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZAPWPJEDIZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.